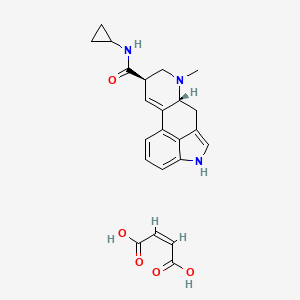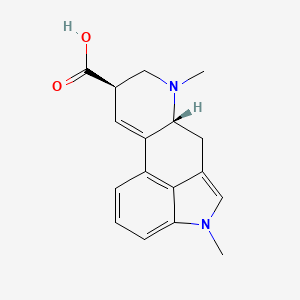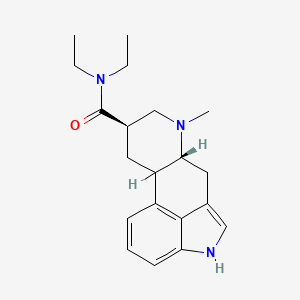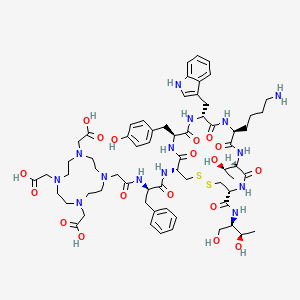
エドトレオチド
概要
説明
エドトレチドは、ソマトスタチンアナログのクラスに属する合成ペプチドです。これは、特に (DOTA0-Phe1-Tyr3)オクトレオチドまたはDOTATOCとして知られています。この化合物は、特に神経内分泌腫瘍の治療と診断に使用されます。さまざまな放射性核種に結合すると、エドトレチドはペプチド受容体放射性核種療法と診断イメージングにおいて重要な薬剤として機能します .
科学的研究の応用
Edotreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and chelation chemistry.
Biology: Investigated for its interactions with somatostatin receptors and its role in cellular signaling pathways.
Medicine: Employed in the diagnosis and treatment of neuroendocrine tumors through peptide receptor radionuclide therapy and positron emission tomography (PET) imaging.
Industry: Utilized in the development of radiopharmaceuticals and diagnostic agents
作用機序
エドトレチドは、ソマトスタチン受容体、特にソマトスタチン受容体タイプ2に結合することでその効果を発揮します。結合すると、化合物は細胞によって内部移行することができ、付着した放射性核種は標的放射線療法を提供できます。このメカニズムは、診断イメージングと治療的用途の両方において重要であり、神経内分泌腫瘍の正確な局在化と治療を可能にします .
Safety and Hazards
Edotreotide is used safely and effectively under certain conditions . It is recommended that patients hydrate before and after administration and void frequently after administration to encourage rapid clearance . Reported adverse reactions include nausea, pruritus, and flushing . Misinterpretation of PET imaging due to uptake is a potential risk .
将来の方向性
The development of therapeutic peptides like Edotreotide has made great progress in the last decade . Novel SSTR antagonists are being developed as next-generation targeting molecules for SSTR2-expressing tumors . Radioisotopes with different radiation properties such as Tb-161 and the α-emitter Ac-225 are being developed which have the potential to improve treatment efficacy across the range of G1 to G3 NETs .
生化学分析
Biochemical Properties
Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It binds with high affinity to somatostatin receptors, specifically subtype 2 .
Cellular Effects
Edotreotide has been used clinically for imaging neuroendocrine tumors (NETs). It is quite sensitive and effective for clinical management decision making . It is useful for evaluating the presence and extent of disease for staging and restaging and for assisting in treatment decision making for patients with NET .
Molecular Mechanism
Edotreotide binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET) .
Temporal Effects in Laboratory Settings
The duration of action of Edotreotide is short as it has short radioactive and biological half lives . Patients should hydrate before and after the administration of this medication to encourage frequent urination and rapid clearance .
Metabolic Pathways
Edotreotide is largely unmetabolized . It is expected that Edotreotide is exclusively eliminated in the urine
Transport and Distribution
Edotreotide is transported and distributed within cells and tissues via its binding to somatostatin receptors
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where the somatostatin receptors are located
準備方法
合成経路と反応条件
エドトレチドの合成には、ペプチドオクトレオチドとキレート剤1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸(DOTA)の結合が含まれます。このプロセスには、通常、次の手順が含まれます。
ペプチド合成: ペプチド鎖は、固相ペプチド合成(SPPS)技術を使用して合成されます。
キレート剤結合: DOTAキレート剤は、特定のアミノ酸残基を介してペプチドに結合されます。
工業的製造方法
工業環境では、エドトレチドの製造は同様の合成経路に従いますが、規模が大きくなります。このプロセスには、自動ペプチド合成機と大規模精製システムが含まれ、化合物をバルク量で生成します。最終製品はその後、厳格な品質管理基準に従って、一貫性と安全性を実現します .
化学反応の分析
反応の種類
エドトレチドは、次のようなさまざまな化学反応を起こします。
酸化: ペプチド中のジスルフィド結合は、酸化されて安定な構造を形成できます。
還元: 還元反応は、ジスルフィド結合を切断し、遊離チオール基を形成する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤を穏やかな条件下で使用します。
還元: ジチオスレイトール(DTT)またはその他の還元剤。
形成された主な生成物
酸化: 安定なジスルフィド結合の形成。
還元: 遊離チオール基の形成。
置換: 放射性標識エドトレチド錯体の形成
科学研究への応用
エドトレチドは、次のような広範囲の科学研究用途を持っています。
化学: ペプチド合成とキレート化学を研究するためのモデル化合物として使用されます。
生物学: ソマトスタチン受容体との相互作用とその細胞シグナル伝達経路における役割について調査されています。
医学: ペプチド受容体放射性核種療法と陽電子放出断層撮影(PET)イメージングを通じて、神経内分泌腫瘍の診断と治療に使用されています。
類似化合物との比較
エドトレチドは、次のような他のソマトスタチンアナログと比較されます。
DOTA-オクトレオチド(DOTATATE): エドトレチドに似ていますが、ソマトスタチン受容体サブタイプに対する結合親和性が異なります。
オクトレオチド: エドトレチドが由来する母体化合物であり、主に治療目的で使用されます。
ランレオチド: 異なる薬物動態特性を持つ別のソマトスタチンアナログ
独自性
エドトレチドの独自性は、さまざまな放射性核種と結合できる能力にあります。これは、診断的および治療的用途の両方で汎用性が高くなります。ソマトスタチン受容体タイプ2に対する高い親和性も、神経内分泌腫瘍を標的とする際の有効性を高めます .
特性
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204318-14-9 | |
| Record name | Edotreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOTREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DOTATOC?
A1: DOTATOC primarily targets somatostatin receptors (SSTRs), particularly the subtype 2 (SSTR2), which are overexpressed in many NETs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q2: How does DOTATOC binding to SSTRs affect tumor cells?
A2: Binding of DOTATOC to SSTRs triggers a cascade of intracellular signaling events, leading to inhibition of tumor cell proliferation, hormone secretion, and angiogenesis. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97]
Q3: Are there differences in the downstream effects of DOTATOC when labeled with different radionuclides?
A3: Yes, DOTATOC labeled with high-LET alpha emitters like Bismuth-213 (213Bi) exhibits greater therapeutic efficacy than DOTATOC labeled with low-LET beta emitters like Lutetium-177 (177Lu) due to increased DNA double-strand break induction and higher relative biological effectiveness (RBE). [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134], [] [https://www.semanticscholar.org/paper/436cbbfd5ddb8acb5945bfe19a1f261579f23823]
Q4: What is the molecular formula and weight of DOTATOC?
A4: The molecular formula of DOTATOC is C57H83N13O14S2, and its molecular weight is 1202.46 g/mol.
Q5: Is there spectroscopic data available for DOTATOC?
A5: While spectroscopic data like NMR and mass spectrometry are essential for characterizing DOTATOC, specific information is not detailed in the provided research papers.
Q6: How stable is DOTATOC in serum?
A6: Studies show that DOTATOC labeled with 213Bi exhibits high stability in rat serum, retaining over 95% radiochemical purity after 24 hours of incubation. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q7: Are there any specific conditions that affect DOTATOC stability?
A7: Further research is needed to thoroughly investigate the influence of various conditions, such as temperature, pH, and presence of metal ions, on the stability of DOTATOC.
Q8: Does DOTATOC have any catalytic properties?
A8: DOTATOC is not known to possess any catalytic properties. It functions as a receptor-binding molecule, and its primary applications lie in imaging and targeted therapy.
Q9: Have computational methods been applied to study DOTATOC?
A9: While computational chemistry and modeling could provide valuable insights into the structure-activity relationship of DOTATOC and its interactions with SSTRs, the provided research papers do not focus on these aspects.
Q10: How do structural modifications of DOTATOC affect its activity and selectivity?
A10: Research suggests that modifications to the chelator moiety of DOTATOC can significantly impact its SSTR binding affinity and selectivity. For example, the cobalt (II) complex of DOTATOC, [(57)Co(dotatoc)], exhibits a higher affinity for SSTR2 compared to the Gallium (III) complex, [(67)Ga(dotatoc)]. [] [https://www.semanticscholar.org/paper/0b6829d5ff3ea232eda0849939ec83611a06e773]
Q11: What are the current formulation strategies to improve DOTATOC stability and bioavailability?
A11: The development of a ready-to-use formulation of 68Ga-DOTATOC (SomaKit TOC) has significantly improved its clinical implementation. This formulation allows for simplified and robust preparation, improving its accessibility and reducing the chances of errors during synthesis. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Q12: How are SHE regulations addressed in the production and use of DOTATOC?
A12: The production and clinical use of DOTATOC are strictly regulated to ensure safety and efficacy. The European Medicines Agency (EMA) approval of SomaKit TOC demonstrates its compliance with SHE regulations and its suitability for routine clinical practice. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Q13: What is the typical biodistribution of DOTATOC after administration?
A13: After intravenous injection, DOTATOC rapidly distributes to SSTR-expressing organs and tissues, with high uptake observed in the liver, kidneys, spleen, and pituitary gland. Tumor uptake is dependent on SSTR expression levels. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/2fb08a4c0c55e232ce67d290d2b89a79a48198f6]
Q14: How is DOTATOC eliminated from the body?
A14: Unbound DOTATOC is primarily eliminated through renal excretion, contributing to the relatively low radiation exposure to non-target organs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q15: Does the route of administration affect DOTATOC uptake in tumors?
A15: Research indicates that selective intra-arterial administration of DOTATOC leads to significantly higher tumor uptake compared to intravenous injection, particularly in liver metastases. This finding suggests potential for regionally intensified radiopeptide therapy. [] [https://www.semanticscholar.org/paper/3877afbfb68fa4b3eb9a894a017914d7871be469]
Q16: What in vitro models have been used to study DOTATOC?
A16: Cell lines expressing SSTRs, such as the rat pancreatic tumor cell line AR42J and human embryonic kidney (HEK-293) cells transfected with the SSTR2 gene, have been used extensively to investigate the antiproliferative effects of DOTATOC. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134]
Q17: What in vivo models have been used to study DOTATOC?
A17: Rodent models bearing SSTR-expressing tumors have been instrumental in evaluating the biodistribution, therapeutic efficacy, and safety of DOTATOC labeled with various radionuclides. These models have provided valuable preclinical data for translating DOTATOC into clinical applications. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]
Q18: Has DOTATOC been evaluated in clinical trials?
A18: Yes, DOTATOC has been extensively studied in clinical trials, demonstrating promising efficacy and acceptable safety profiles in the treatment of various neuroendocrine tumors. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65]
Q19: Are there any clinical trials exploring DOTATOC in combination with other therapies?
A19: Ongoing research is investigating the potential of combining DOTATOC with other treatment modalities, such as oncolytic virotherapy, to enhance therapeutic efficacy and overcome resistance mechanisms. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97], [] [https://www.semanticscholar.org/paper/11a2215b151eafcb80cf40f96acb37786ae6dbfc], [] [https://www.semanticscholar.org/paper/4eae2b27f56687e4fc959fcf26eb28854eccd713]
Q20: Are there any known mechanisms of resistance to DOTATOC therapy?
A20: While DOTATOC has shown promising results in the treatment of NETs, some patients experience disease relapse or primary resistance. Loss of SSTR expression or mutations in the receptor can contribute to treatment resistance. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b]
Q21: Is there evidence of cross-resistance between DOTATOC and other somatostatin analogues?
A21: Cross-resistance between DOTATOC and other somatostatin analogues, such as Octreotide, has been observed in some cases. This phenomenon highlights the need for careful patient selection and alternative treatment strategies for non-responders. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]
Q22: Are there any biomarkers for predicting the response to DOTATOC therapy?
A22: Research suggests that pre-therapeutic tumor uptake of 68Ga-DOTATOC, as measured by SUVmean on PET/CT, can predict response to 90Y-DOTATOC therapy. Patients with higher SUVmean values tend to have better overall survival. [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q23: Can DOTATOC PET/CT be used to monitor treatment response?
A23: Yes, 68Ga-DOTATOC PET/CT plays a crucial role in monitoring response to DOTATOC therapy. Changes in tumor uptake, size, and metabolic activity can be assessed to determine treatment efficacy and guide clinical decisions. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q24: What analytical methods are used to characterize and quantify DOTATOC?
A24: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gamma counting are commonly employed to determine the radiochemical purity and specific activity of DOTATOC preparations. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q25: What imaging techniques are used to visualize DOTATOC distribution in vivo?
A25: Positron emission tomography (PET) combined with computed tomography (CT) is the primary imaging modality for visualizing the biodistribution of DOTATOC labeled with positron-emitting radionuclides like 68Ga. Single-photon emission computed tomography (SPECT) is also used with radionuclides like 111In and 90Y. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/75e9d7954dfdea2c132637c1e24342eedbde7ec3]
Q26: How is DOTATOC uptake quantified in PET/CT imaging?
A26: Standardized uptake values (SUVs), particularly SUVmax and SUVmean, are commonly used to quantify DOTATOC uptake in tumor lesions and other tissues. These values provide semi-quantitative measures of tracer accumulation and are used for diagnosis, staging, and response assessment. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q27: What is the role of radiomics in analyzing DOTATOC PET/CT images?
A27: Radiomics involves extracting quantitative features from medical images, offering a deeper analysis of tumor heterogeneity and potential for predicting treatment response. Studies exploring radiomics features from 68Ga-DOTATOC PET/CT images have shown promising results in identifying aggressive PanNENs and predicting patient outcomes. [] [https://www.semanticscholar.org/paper/9ee4fe3a482d3c8fdd416bd2c2409a83ccd6f140]
Q28: Are there any alternative radiopharmaceuticals for targeting SSTRs?
A28: DOTATATE, another SSTR analogue, is also commonly used in PET/CT imaging and therapy of NETs. While DOTATATE exhibits a higher affinity for SSTR2 compared to DOTATOC, both agents have demonstrated comparable diagnostic accuracy in clinical studies. [] [https://www.semanticscholar.org/paper/a2676f27ed1ac9ad757dd6cebaca8addc3da97d8]
Q29: How does DOTATOC compare to other imaging modalities for NETs?
A29: DOTATOC PET/CT demonstrates superior sensitivity and specificity for detecting and staging NETs compared to conventional imaging techniques such as CT and MRI. This advantage is particularly evident in detecting small metastatic lesions and identifying the primary tumor site. [] [https://www.semanticscholar.org/paper/1e0111936adaf904db451a7f8c306c6cda25eacd]
Q30: What research tools and resources are essential for studying DOTATOC?
A30: Access to cyclotrons for radionuclide production, radiochemistry facilities for radiolabeling, preclinical imaging platforms (e.g., small-animal PET/CT), and robust analytical techniques are crucial for advancing DOTATOC research. Collaboration between nuclear medicine specialists, radiochemists, oncologists, and imaging scientists is essential for successful translation of DOTATOC from bench to bedside.
Q31: What are the key milestones in the development and clinical application of DOTATOC?
A31: The discovery of somatostatin receptors and the development of stable somatostatin analogues paved the way for targeted imaging and therapy of NETs. The introduction of DOTATOC labeled with various radionuclides has significantly improved the diagnosis and treatment of these tumors. The EMA approval of the ready-to-use formulation, SomaKit TOC, represents a significant milestone in the clinical implementation of DOTATOC. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


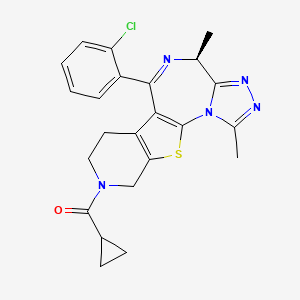




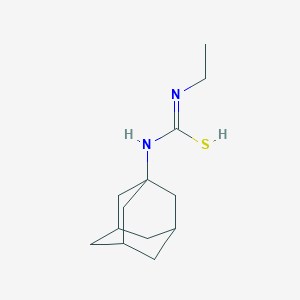

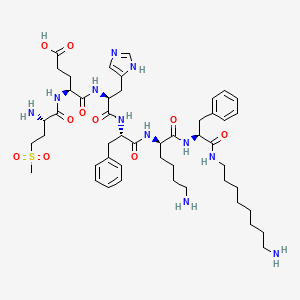
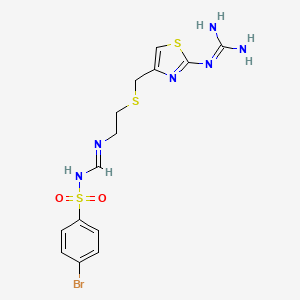
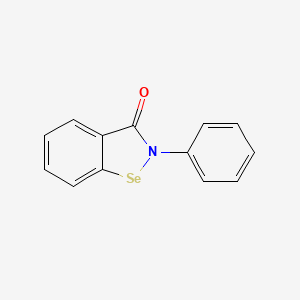
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
